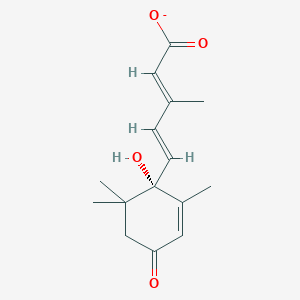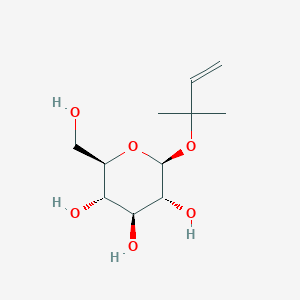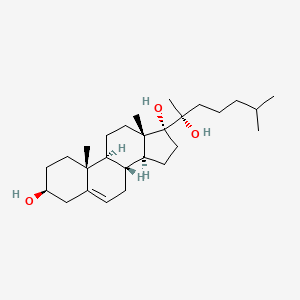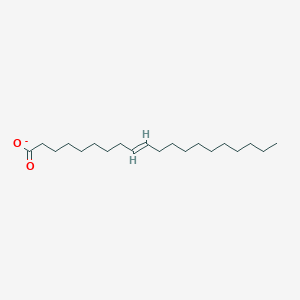
(S)-2-trans-abscisate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-trans-abscisate is a 2-trans-abscisate obtained by removal of a proton from the carboxy group of (S)-2-trans-abscisic acid. It is a conjugate base of a (S)-2-trans-abscisic acid. It is an enantiomer of a (R)-2-trans-abscisate.
Wissenschaftliche Forschungsanwendungen
Chiral Separation and Analysis
- Chiral Separation of Abscisic Acid : The separation of enantiomers of abscisic acid, including (S)-abscisic acid, using high-performance liquid chromatography (HPLC) with a phenyl column and a chiral mobile phase containing γ-cyclodextrin was explored. This method successfully enantioseparated abscisic acid in acacia honey samples, detecting only (S)-abscisic acid (Terashima et al., 2023).
Plant Hormone Analysis
- Determination in Eucalyptus Leaves : Gas chromatography/mass spectrometry was used to determine the concentrations of abscisic acid and 2-trans-abscisic acid in Eucalyptus haemastoma leaves, employing chemically synthesized deuterated internal standards (Netting, Milborrow, & Duffield, 1982).
Plant Growth and Stress Response
- Role in Somatic Embryo Maturation : A study on interior spruce showed that exogenous application of S-ABA (including (S)-2-trans-abscisate) influenced embryo maturation, suggesting its critical role in plant development under various conditions (Kong & von Aderkas, 2007).
Plant Hormone Quantification
- Simultaneous Determination in Plant Extracts : A method combining HPLC with diode array and fluorescence detection was developed for quantifying endogenous (±)-2-cis-4-trans-abscisic acid and other auxins in various plant matrices. This approach enables sensitive quantitation of these hormones in plants (Bosco et al., 2013).
Precursor and Metabolite Studies
- Identification as a Precursor in Fungi : Research indicated that the 1′,4′-trans-diol of abscisic acid, a form closely related to (S)-2-trans-abscisate, could be a precursor of abscisic acid in Botrytis cinerea (Hirai, Okamoto, & Koshimizu, 1986).
Light-Regulated Cellular Processes
- Photocaged Abscisic Acid : A study utilized chemically modified abscisic acid with a photocaging group to achieve photo-induced regulation of cellular processes. This method allows light control over protein dimerization, transcription, and other cellular functions, demonstrating the versatility of abscisic acid derivatives in cellular control (Wright, Guo, & Liang, 2015).
Plant Water Transport
- Influence on Maize Root Hydraulic Conductivity : The application of abscisic acid (ABA), including its variants like (S)-2-trans-abscisate, was found to increase the hydraulic conductivity of maize roots, indicating its role in enhancing water uptake under stress conditions (Hose, Steudle, & Hartung, 2000).
Stress Signaling Pathways
- Core ABA Signaling Components : Research identified and characterized the core components of abscisic acid (ABA) signaling in Setaria viridis, including responses to environmental stresses. This highlights the central role of ABA and its derivatives in stress response and adaptation in plants (Duarte et al., 2019).
Eigenschaften
Molekularformel |
C15H19O4- |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/p-1/b6-5+,10-7+/t15-/m1/s1 |
InChI-Schlüssel |
JLIDBLDQVAYHNE-IBPUIESWSA-M |
Isomerische SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C/C(=O)[O-])/C)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)




![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)




